molecular formula C10H14O5 B1631739 erythro-Guaiacylglycerol

erythro-Guaiacylglycerol

Cat. No. B1631739
M. Wt: 214.21 g/mol
InChI Key: LSKFUSLVUZISST-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

erythro-Guaiacylglycerol is a natural product found in Miliusa balansae and Pinus sylvestris with data available.

Scientific Research Applications

Natural Product Research

Chemical Structure Analysis

The chemical structure and spectroscopic characteristics of erythro-Guaiacylglycerol derivatives have been a focus of research. For example, Sakushima et al. (1997) identified threo and erythro guaiacylglycerol-8′-vanillic acid ethers from Boreava orientalis fruits, using UV, mass, and NMR spectral data (A. Sakushima, M. Coşkun, T. Maoka, & S. Nishibe, 1997).

Spectroscopy and Structural Analysis

Spectroscopic techniques are utilized for analyzing erythro-Guaiacylglycerol structures. Su et al. (2015) synthesized guaiacylglycerol-β-guaiacyl ether and characterized it using terahertz time-domain spectroscopy, revealing specific absorption peaks. This study demonstrates how spectroscopy can identify different isomers of erythro-Guaiacylglycerol (Tong-fu Su et al., 2015).

Biosynthesis Research

The biosynthesis of erythro-Guaiacylglycerol is also a subject of interest. Lourith et al. (2005) explored the stereochemistry and biosynthesis of guaiacylglycerol-8-O-4′-(sinapyl alcohol) ether, a neolignan in Eucommia ulmoides. Their work contributes to understanding the biosynthetic pathways and stereochemical formation of such compounds (N. Lourith, T. Katayama, & Toshisada Suzuki, 2005).

Synthesis and Stereochemistry

Research on the synthesis and stereochemistry of erythro-Guaiacylglycerol derivatives is also significant. Barrelle et al. (1989) investigated the stereochemical pathway of the hybrid reductions of lignin model compounds to obtain information on the erythro/threo ratios during the synthesis of guaiacylglycerol-guaiacylether, providing insights into the compound's structural complexity (M. Barrelle, C. Béguin, & F. Tetaz, 1989).

properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKFUSLVUZISST-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

erythro-Guaiacylglycerol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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